molecular formula C7H8O B146630 o-Cresol-d8 CAS No. 203645-65-2

o-Cresol-d8

Cat. No. B146630
CAS RN: 203645-65-2
M. Wt: 116.19 g/mol
InChI Key: QWVGKYWNOKOFNN-IWRLGKISSA-N
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Description

O-Cresol-d8, also known as 2-methylphenol-d8, is an isotopically labeled version of o-cresol, an aromatic hydrocarbon compound found in nature and used in the laboratory. This compound has many scientific applications, including its use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects. In

Scientific Research Applications

1. Environmental Monitoring and Bioremediation

o-Cresol-d8 is used in environmental studies, particularly in monitoring and bioremediation efforts. Studies have focused on the biodegradation of o-cresol in various environments, such as soil and wastewater, often using microorganisms like Pseudomonas spp. These studies are crucial for understanding how to effectively treat o-cresol contamination, which is hazardous even at low concentrations (Hamitouche et al., 2015). Other research has investigated the biochemical and microbiological activity of soil contaminated with o-cresol and biostimulated with Perna canaliculus mussel meal, providing insights into soil fertility and remediation techniques (Zaborowska et al., 2018).

2. Analytical Chemistry and Biomonitoring

In analytical chemistry, this compound is used as a reference in the determination of urinary ortho- and meta-cresol in humans, particularly for assessing exposure to toluene. This method involves acid hydrolysis and analysis by gas chromatography/mass spectrometry, highlighting its importance in occupational health and safety monitoring (Fustinoni et al., 2005).

3. Molecular and Chemical Research

This compound is used in molecular research to understand intermolecular interactions. Studies have examined the formation of hydrogen-bonded complexes of o-cresol with other compounds, providing insights into molecular properties and interactions (Awasthi & Shukla, 2003). Additionally, research on the thermodynamics of protonation equilibrium between isomeric cresols and other compounds has contributed to our understanding of chemical reactions and molecular behavior (Rajesh et al., 2015).

Mechanism of Action

Target of Action

o-Cresol-d8, also known as 2-Methylphenol-d8, is a stable isotope of o-Cresol

Biochemical Pathways

o-Cresol is degraded by various microorganisms, including Pseudomonas sp. CP4 . The degradation pathway involves the conversion of o-Cresol to 2-methyl-4-oxalocrotonate. 3-Methylcatechol, a derivative of o-Cresol, is further degraded to 2-ketohex-cis-4-enoate . .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a boiling point of 191°c and a density of 1126 g/mL at 25°C .

Safety and Hazards

Exposure to cresols can be harmful. Breathing high levels of cresols for a short time results in irritation of the nose and throat . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and wearing protective equipment .

properties

IUPAC Name

1,2,3,4-tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGKYWNOKOFNN-IWRLGKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583731
Record name 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203645-65-2
Record name 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Cresol-d8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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